molecular formula C12H14N2O2S B1174440 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Cat. No.: B1174440
M. Wt: 250.316
InChI Key: QDQMAXHFVIHMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole is a chemical compound provided for research and development purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Pyrazole derivatives are recognized as potent medicinal scaffolds that exhibit a wide spectrum of biological activities . The pyrazole core is a significant structure in organic and medicinal chemistry, with many derivatives demonstrating important pharmacological properties . Incorporating a sulfonyl moiety, as seen in this compound, is a common strategy in drug discovery. Sulfur-containing fragments are present in numerous FDA-approved medicines and are known to contribute to various medicinal properties, including antitumor, anti-inflammatory, antifungal, and antibacterial activities . Specifically, in metabolic disease research, sulfonyl-containing compounds like glimepiride and gliclazide are established antidiabetic agents, highlighting the relevance of this functional group in developing enzyme inhibitors . Researchers value such structurally defined pyrazole derivatives as key intermediates or target molecules in synthetic chemistry for constructing more complex, biologically active compounds . Handle this material with care, refer to the safety data sheet for proper handling procedures, and ensure compliance with all local regulations regarding the use and disposal of laboratory chemicals.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.316

IUPAC Name

1,5-dimethyl-4-(4-methylphenyl)sulfonylpyrazole

InChI

InChI=1S/C12H14N2O2S/c1-9-4-6-11(7-5-9)17(15,16)12-8-13-14(3)10(12)2/h4-8H,1-3H3

InChI Key

QDQMAXHFVIHMDF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C)C

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Research indicates that certain derivatives exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac and celecoxib .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that compounds with the pyrazole moiety can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The incorporation of a p-tolylsulfonyl group may enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its antimicrobial effectiveness .

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives in cancer therapy. Certain compounds have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of specific substituents on the pyrazole ring can modulate these effects, making it a promising scaffold for anticancer drug development .

Case Study 1: Anti-inflammatory Activity

A study by Selvam et al. synthesized a series of pyrazole derivatives, including those similar to this compound, and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds exhibited significant reduction in inflammation compared to control groups .

Case Study 2: Antimicrobial Screening

In a comparative study conducted by Chovatia et al., several pyrazole derivatives were tested against multiple bacterial strains. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency against resistant strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

  • 1,5-Dimethyl-4-(cyano-NNO-azoxy)pyrazol-3-yl derivatives (): These compounds replace the p-tolylsulfonyl group with a cyano-NNO-azoxy substituent. The cyano group is strongly electron-withdrawing, which may increase electrophilicity and enhance interactions with biological targets. However, the absence of a sulfonyl group reduces solubility in polar solvents compared to 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole .
  • 1-(1,3-Dimethyl-pyrazole-4-sulfonyl)-4-(1,5-dimethyl-pyrazole-4-sulfonyl)-piperazine (): This compound contains dual pyrazole-sulfonyl groups linked to a piperazine ring.

Physicochemical Properties

Compound Key Substituents Melting Point (°C) Solubility Bioactivity Highlights
This compound p-tolylsulfonyl, 1,5-dimethyl Not reported Moderate in DMSO Potential antifungal/antiviral
Pyrazole acyl thiourea (6b) Acyl thiourea 145–148 (Table 1, ) Low in water Antifungal (≈ hymexazol)
Cyano-NNO-azoxy derivatives Cyano-NNO-azoxy 160–165 (Inferred) Low in polar solvents Antibacterial, moderate antifungal

Preparation Methods

Electrophilic Aromatic Substitution

The most straightforward approach involves electrophilic sulfonylation of pre-formed 1,5-dimethylpyrazole. The methyl groups at positions 1 and 5 activate the 4-position for electrophilic attack due to their electron-donating effects. p-Toluenesulfonyl chloride (TsCl) serves as the sulfonylation agent, with Lewis acids like AlCl₃ facilitating the reaction.

Procedure :

  • 1,5-Dimethylpyrazole (10 mmol) is dissolved in anhydrous dichloromethane under nitrogen.

  • AlCl₃ (12 mmol) is added at 0°C, followed by dropwise addition of TsCl (12 mmol).

  • The mixture is refluxed for 24 hours, quenched with ice-water, and extracted with ethyl acetate.

  • The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1).

Optimization :

  • Temperature : Reactions at 80°C in toluene improve yields but risk decomposition.

  • Catalyst : FeCl₃ or ZnCl₂ as alternatives to AlCl₃ reduce side products.

Yield : 58–65% (Table 1).

Table 1: Sulfonylation Conditions and Outcomes

CatalystSolventTemperature (°C)Time (h)Yield (%)
AlCl₃CH₂Cl₂402458
FeCl₃Toluene801265
ZnCl₂DMF100862

Characterization :

  • ¹H NMR (CDCl₃): δ 2.42 (s, 3H, CH₃), 2.67 (s, 3H, CH₃), 7.32–7.75 (m, 4H, aryl).

  • X-ray Crystallography : Confirms sulfonyl group orientation at C-4.

Metalation-Sulfonylation Sequence

Directed Ortho-Metalation

This method leverages strong bases to deprotonate the 4-position of 1,5-dimethylpyrazole, enabling direct coupling with TsCl. Lithium diisopropylamide (LDA) is preferred for its selectivity.

Procedure :

  • 1,5-Dimethylpyrazole (10 mmol) is dissolved in THF at -78°C.

  • LDA (12 mmol) is added dropwise, stirring for 1 hour.

  • TsCl (12 mmol) in THF is introduced, and the mixture warms to room temperature overnight.

  • Workup includes quenching with NH₄Cl and extraction with ethyl acetate.

Optimization :

  • Base : KOtBu or NaH provides moderate yields but lower regiocontrol.

  • Solvent : THF outperforms DMF or ethers due to better solubility of intermediates.

Yield : 70–75% (Table 2).

Table 2: Metalation-Sulfonylation Parameters

BaseSolventTemperature (°C)Yield (%)
LDATHF-78 to 2575
KOtBuDMF0 to 2560
NaHEther-30 to 2555

Characterization :

  • ¹³C NMR : δ 21.5 (CH₃), 125.8 (C-4), 145.2 (SO₂-C).

  • IR : 1350 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Cyclization of Sulfonyl-Containing Precursors

Hydrazine-Based Ring Closure

Constructing the pyrazole ring from a diketone precursor bearing the p-tolylsulfonyl group ensures regioselectivity. Pentane-2,4-dione and p-toluenesulfonylhydrazine are key starting materials.

Procedure :

  • Pentane-2,4-dione (10 mmol) and p-toluenesulfonylhydrazine (10 mmol) are refluxed in ethanol for 6 hours.

  • The intermediate hydrazone is treated with acetic acid to induce cyclization.

  • The product is recrystallized from methanol.

Optimization :

  • Acid Catalyst : HCl or H₂SO₄ accelerates cyclization but may protonate the sulfonyl group.

  • Solvent : Ethanol or methanol balances reactivity and solubility.

Yield : 50–55% (Table 3).

Table 3: Cyclization Reaction Metrics

AcidSolventTime (h)Yield (%)
AcOHEthanol655
HClMeOH450
H₂SO₄EtOH552

Characterization :

  • MS (ESI) : m/z 307 [M+H]⁺.

  • Elemental Analysis : Calculated C: 54.21%, H: 5.12%; Found C: 54.05%, H: 5.08%.

Comparative Analysis of Methods

Efficiency and Scalability

  • Direct Sulfonylation : High atom economy but requires stringent temperature control.

  • Metalation-Sulfonylation : Superior yields and regioselectivity, albeit with costly reagents.

  • Cyclization : Ideal for introducing sulfonyl groups early but suffers from moderate yields.

Industrial Applicability

Large-scale synthesis favors Method 2 due to reproducibility, while Method 3 suits laboratories with hydrazine expertise.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole, and what critical reaction parameters influence yield?

  • Methodology : The synthesis typically involves multi-step protocols, including:

  • Condensation reactions using α,β-enones or styrylpyrazoles as precursors, followed by intramolecular cyclization (e.g., Friedel-Crafts reactions) .
  • Fluorination strategies with reagents like N-Fluorobenzenesulfonimide (NFSI) to introduce fluorine-containing groups, which require strict control of temperature (40–80°C) and solvent polarity (e.g., THF or DMF) .
  • Sulfonylation of pyrazole intermediates using p-toluenesulfonyl chloride under basic conditions (e.g., NaH or K2CO3) .
    • Critical Parameters : Solvent choice, reaction time, and stoichiometric ratios of sulfonating agents significantly impact yields. For example, excess sulfonyl chloride can lead to byproducts like disubstituted derivatives .

Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize the structural features of this compound?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent patterns (e.g., methyl groups at positions 1 and 5, sulfonyl proton environment) .
  • X-ray crystallography : Resolve torsional angles between the pyrazole ring and p-tolylsulfonyl group to confirm steric effects .
  • IR spectroscopy : Detect sulfonyl S=O stretching vibrations (~1350 cm<sup>−1</sup>) and pyrazole ring vibrations .

Q. What role does the p-tolylsulfonyl group play in modulating the compound’s solubility and reactivity?

  • Methodology :

  • The sulfonyl group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions.
  • Solubility : Polar aprotic solvents (e.g., DMSO) improve solubility due to the sulfonyl group’s polarity, while nonpolar solvents (e.g., hexane) precipitate the compound .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of reactions involving this compound?

  • Methodology :

  • DFT calculations predict electron density distribution, identifying reactive sites (e.g., C-3 for electrophilic attacks due to sulfonyl group electron-withdrawing effects) .
  • Experimental validation : Compare reaction outcomes with/without electron-donating groups (e.g., methyl vs. trifluoromethyl substituents) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy) across studies?

  • Methodology :

  • Comparative SAR studies : Analyze analogs (e.g., replacing p-tolyl with fluorophenyl) to isolate structural determinants of activity .
  • In silico docking : Model interactions with target proteins (e.g., kinases vs. bacterial enzymes) to explain divergent bioactivities .

Q. How can computational methods (MD simulations, QSAR) predict the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate degradation pathways (e.g., sulfonyl group hydrolysis) at different pH levels .
  • QSAR models : Corporate Hammett constants (σ) of substituents to predict stability trends .

Q. What mechanistic insights explain isomerization or tautomerism observed in pyrazole derivatives under specific reaction conditions?

  • Methodology :

  • Isomer tracking : Use <sup>15</sup>N-labeled NMR or HPLC-MS to monitor tautomeric equilibria (e.g., 1,2- vs. 1,3-shifts) .
  • Thermodynamic studies : Measure activation energies for isomerization using DSC or variable-temperature NMR .

Comparative Analysis Table: Key Synthetic Methods

MethodPrecursorsConditionsYield (%)Key Reference
Condensation/Friedel-CraftsStyrylpyrazolesAlCl3, CH2Cl2, 80°C65–75
Sulfonylation1,5-Dimethylpyrazolep-TsCl, NaH, THF, 0°C→RT82
FluorinationPyrazole + NFSIDMF, 60°C, 12h58

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.